molecular formula C12H10O3 B13921763 2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde

2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde

Cat. No.: B13921763
M. Wt: 202.21 g/mol
InChI Key: BXIOWOCNMVCYPA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde is an organic compound with the molecular formula C12H10O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position and a 5-methyl-2-furyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with 5-methyl-2-furaldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. The hydroxyl and aldehyde groups in its structure allow it to form hydrogen bonds and interact with other molecules, influencing its reactivity and biological activity .

Comparison with Similar Compounds

2-Hydroxy-5-(5-methyl-2-furyl)benzaldehyde can be compared with other similar compounds, such as:

    2-Hydroxy-5-methylbenzaldehyde: Lacks the furan ring, which may result in different chemical and biological properties.

    2-Hydroxy-5-methoxybenzaldehyde:

The presence of the 5-methyl-2-furyl group in this compound makes it unique, as this group can influence the compound’s electronic properties and reactivity, potentially leading to different applications and activities compared to its analogs .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-hydroxy-5-(5-methylfuran-2-yl)benzaldehyde

InChI

InChI=1S/C12H10O3/c1-8-2-5-12(15-8)9-3-4-11(14)10(6-9)7-13/h2-7,14H,1H3

InChI Key

BXIOWOCNMVCYPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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